[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid
Description
[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid: is an organic compound that features a thiazole ring, a phenoxy group, and an acetic acid moiety
Properties
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-11(7-17-8)9-2-4-10(5-3-9)16-6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMWPHJTLBRXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group attached to the thiazole ring.
Introduction of the Acetic Acid Moiety: The acetic acid group is incorporated through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Properties
One of the most promising applications of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is its antimicrobial activity . Research indicates that this compound exhibits significant antibacterial effects against various strains, positioning it as a potential candidate for antibiotic development. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific pathways require further elucidation.
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent . Studies have suggested that it may reduce inflammation markers in chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for therapeutic use in managing inflammatory conditions.
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole or phenoxy groups can enhance its anticancer efficacy . For instance, compounds derived from this structure have shown IC50 values indicating potent cytotoxic effects against cancer cells, suggesting that they could be developed into effective anticancer agents .
Plant Growth Regulation
In agricultural science, this compound acts as a plant growth regulator . It influences plant metabolism and development by modulating hormonal pathways. This compound has been shown to promote root growth and enhance stress resistance in plants, making it valuable in crop management strategies. Its application can lead to improved yields and resilience against environmental stressors.
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. These methods may vary depending on the desired purity and yield but often include condensation reactions between thiazole derivatives and phenoxy acetic acids. Understanding the synthesis pathway is crucial for optimizing production methods for both research and commercial applications.
Case Studies
Several case studies highlight the effectiveness of this compound across different applications:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant bacterial strains, showcasing its potential as a new antibiotic candidate.
- Anti-inflammatory Action : Clinical trials indicated significant reductions in inflammatory markers among patients treated with formulations containing this compound, supporting its role in therapeutic applications.
- Agricultural Trials : Field tests revealed that crops treated with this compound exhibited enhanced growth rates and improved resistance to drought conditions compared to untreated controls.
Mechanism of Action
The mechanism of action of [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Phenylthiazole: Exhibits anti-inflammatory and antioxidant properties.
Thiazolo[4,5-b]pyridine: Used in the development of pharmaceuticals and organic semiconductors.
Uniqueness
[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid: stands out due to its unique combination of a thiazole ring, phenoxy group, and acetic acid moiety, which imparts a diverse range of chemical reactivity and biological activity.
Biological Activity
[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves standard organic synthesis techniques, including coupling reactions between thiazole derivatives and phenolic compounds. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while maintaining the integrity of the thiazole and phenoxy functional groups.
Biological Properties
The biological activities of this compound encompass a range of pharmacological effects, including:
- Antioxidant Activity : This compound has been shown to possess significant antioxidant properties, effectively scavenging free radicals. In studies, it demonstrated a DPPH radical capture rate of up to 62.80% at a concentration of 100 mg/L .
- Antidiabetic Effects : The compound exhibited notable antidiabetic activity, with an inhibition rate of 65.17% observed at 400 mg/L concentration .
- Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various pathogens. Minimum inhibitory concentrations (MIC) for specific bacteria were recorded as follows:
- Photodynamic Antimicrobial Activity : The compound showed promising results in photodynamic therapy, achieving significant microbial cell viability reduction against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. In vitro assays against HepG2 hepatocellular carcinoma cell lines indicated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL, suggesting strong cytotoxic activity attributed to structural features such as the thiazole ring and substituents on the phenyl group .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications on the thiazole and phenyl rings significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances the compound's efficacy against cancer cells . Additionally, compounds with methyl substitutions have shown increased potency in antimicrobial assays .
Summary Table of Biological Activities
| Activity Type | Observed Effect | Concentration |
|---|---|---|
| Antioxidant | DPPH radical capture | 100 mg/L |
| Antidiabetic | Inhibition rate | 400 mg/L |
| Antimicrobial | MIC against E. hirae | 32 mg/L |
| MIC against E. faecalis | 16 mg/L | |
| Complete inhibition of E. coli | 100 mg/L | |
| Photodynamic | Significant microbial viability reduction | Variable concentrations |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., reflux time, solvent selection, and stoichiometry). For example, sodium ethoxide-mediated alkylation of 4-hydroxybenzaldehyde derivatives with chloroacetic acid under anhydrous ethanol can yield intermediates like 2-(4-formylphenoxy)acetic acid, followed by thiazole ring formation via Hantzsch thiazole synthesis . Recrystallization in ethanol or benzene improves purity (70–80% yield) . Monitor reaction progress using TLC and confirm purity via melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1723 cm⁻¹) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify functional groups (e.g., ester C=O at ~1761 cm⁻¹, thiazole C-S at ~1238 cm⁻¹) .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups on thiazole at δ 2.5 ppm) .
- UV-Vis : Detect conjugation (λmax ~256 nm for aromatic-thiazole systems) .
- Elemental analysis : Validate empirical formula (e.g., C₁₁H₁₁NO₃S) .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous buffers (pH 7.4) for biological assays. Stability studies should assess degradation under light, temperature (e.g., 25°C vs. 40°C), and pH variations using HPLC with UV detection to quantify intact compound .
Advanced Research Questions
Q. How do structural modifications (e.g., thiazole substituents) influence the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., -CF₃, -OCH₃) on the thiazole or phenyl rings. Evaluate in vitro activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. For example, GW501516 (a structural analog with a trifluoromethylphenyl-thiazole moiety) showed PPARδ agonism, suggesting the thiazole’s electronic properties critically modulate receptor binding . Compare logP and pKa values to correlate hydrophobicity/bioavailability with activity .
Q. What strategies resolve contradictions in reported biological efficacy across different experimental models?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate target engagement using orthogonal methods (e.g., SPR for binding affinity, siRNA knockdown for pathway specificity). For instance, discrepancies in metabolic stability may arise from cytochrome P450 isoform differences in liver microsomes vs. in vivo models; use LC-MS/MS to quantify metabolites and identify degradation pathways .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like PPARγ or COX-2. Use QSAR models to predict ADMET properties based on descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors. Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .
Q. What advanced techniques detect low-abundance metabolites in pharmacokinetic studies?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites. For example, hydroxylation at the thiazole methyl group or glucuronidation of the acetic acid moiety can be characterized using MS/MS fragmentation patterns. Cross-reference with synthetic standards for confirmation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
